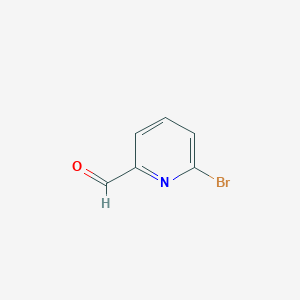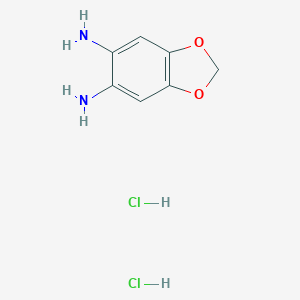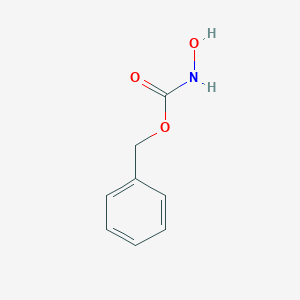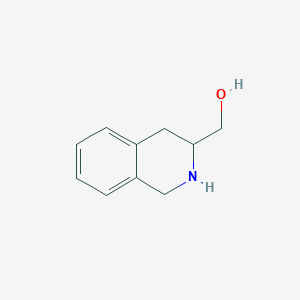
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” involves various strategies, including electrochemical methods and multi-component reactions. An electrocatalytic protocol allows for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, utilizing methanol as a C1 source in a cyclization reaction with 2-aminobenzamides without the need for metal catalysts or external oxidants (Liu, Xu, & Wei, 2021). Additionally, a novel one-pot sequential four-component strategy has been developed for synthesizing tetrahydroquinazolines, demonstrating the utility of methanol in facilitating these reactions without a catalyst (Shaabani et al., 2013).
Molecular Structure Analysis
The molecular structure of derivatives closely related to “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These analyses reveal the complex conformational behavior and structural characteristics of these molecules, highlighting the role of substituents in influencing molecular geometry and reactivity.
Chemical Reactions and Properties
Chemical transformations involving “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” derivatives showcase a wide array of reactions, including cycloadditions, nucleophilic substitutions, and electroorganic reactions. For instance, the electroorganic chemistry approach has been utilized to generate iminium ions from N,N-dimethylaniline in methanol, leading to versatile synthetic methods for tetrahydroquinolines and julolidines (Shono et al., 1982). These reactions underscore the compound’s utility as a reactive intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” is used in the synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This compound is a part of a series of (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives used in catalysis as ligands or their precursors .
- Methods of Application or Experimental Procedures: The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes: The result of this process is the successful synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This compound and its derivatives have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Application in Asymmetric Synthesis
- Specific Scientific Field: Asymmetric Synthesis .
- Summary of the Application: “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” is used in the asymmetric synthesis of vinylmorpholines . Vinylmorpholines are a class of organic compounds that have applications in various fields, including medicinal chemistry and materials science .
- Methods of Application or Experimental Procedures: The synthesis involves a palladium-catalyzed tandem allylic substitutions with amino alcohols . This method allows for the efficient synthesis of vinylmorpholines with high enantioselectivity .
- Results or Outcomes: The result of this process is the successful synthesis of vinylmorpholines . These compounds have potential applications in the development of new pharmaceuticals and materials .
Application in Drug Development
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” is used in the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids . These compounds are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis involves a series of chemical reactions, including the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The resulting compounds are then used in the synthesis of various pharmaceuticals .
- Results or Outcomes: The result of this process is the successful synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids . These compounds have been used in the development of treatments for various diseases, including Parkinson’s disease .
Safety And Hazards
The safety information provided indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)2.
Direcciones Futuras
The future directions for “(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol” are not explicitly mentioned in the search results. However, given its chemical structure and properties, it could potentially be used in the development of new synthetic methods or as a building block in the synthesis of complex molecules.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



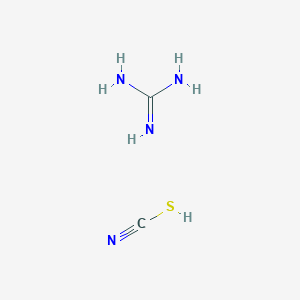
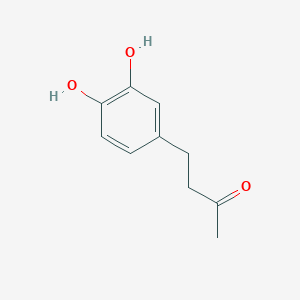
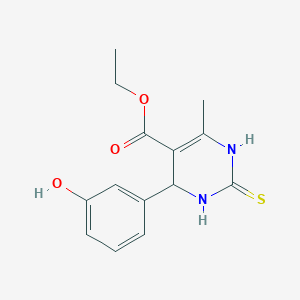
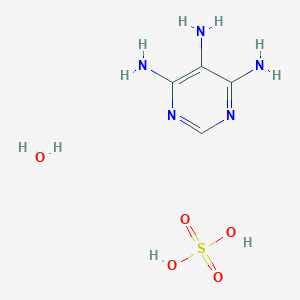
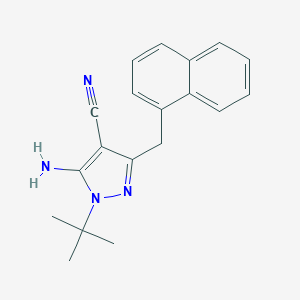
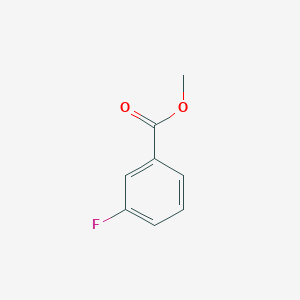
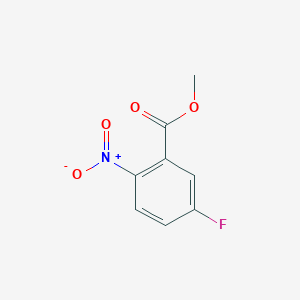
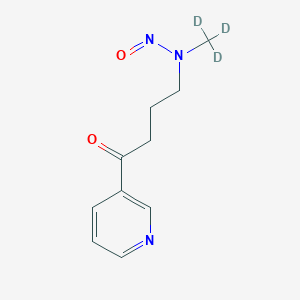
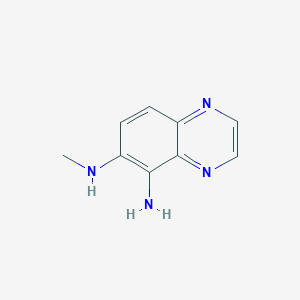
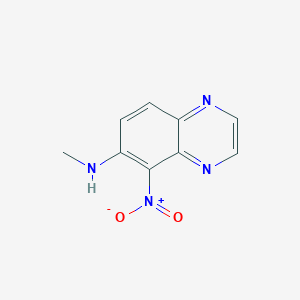
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)
